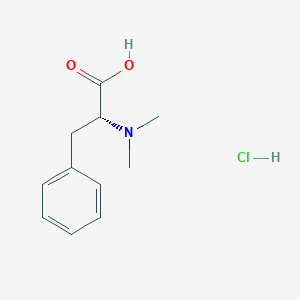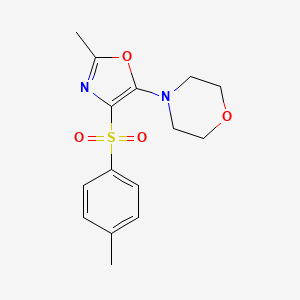
4-(2-Methyl-4-tosyloxazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methyl-4-tosyloxazol-5-yl)morpholine” is a chemical compound. It’s a derivative of morpholine, which is an organic compound featuring both amine and ether functional groups . Morpholine is a base, and its conjugate acid is called morpholinium .
Synthesis Analysis
Morpholines, the class of compounds to which our compound belongs, are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine, the parent compound of “4-(2-Methyl-4-tosyloxazol-5-yl)morpholine”, consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations .Chemical Reactions Analysis
Morpholines undergo various chemical reactions. For instance, they can undergo diazo transfer to activated methylene groups of thioamides, a reaction known as the Regitz reaction . They can also undergo reactions with arylsulfonyl azides .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a molecular weight of 101.1469 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Benzimidazoles Synthesis : A study demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, showing potent in vitro antioxidant activities and α-glucosidase inhibition, suggesting their potential in diabetes management and oxidative stress-related conditions (Özil et al., 2018).
- Antimicrobial Activities : Research on new 1,2,4-triazole derivatives, incorporating morpholine, showed good to moderate antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
- Inhibitors of Phosphoinositide 3-kinase : A class of 4-(1,3-Thiazol-2-yl)morpholine derivatives was identified as potent and selective inhibitors of phosphoinositide 3-kinase, showing promise in cancer therapy through in vivo tumor growth inhibition models (Alexander et al., 2008).
Structural and Spectral Analysis
- Crystal Structure Analysis : The crystal structure of certain morpholine derivatives was analyzed, revealing insights into their molecular geometry and hydrogen bonding interactions, which are critical for understanding their biological activities (Franklin et al., 2011).
- Photophysical Characterization : Studies on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on its absorption and emission spectra, demonstrating the compound's potential in photophysical applications (Chin et al., 2010).
Pharmacological Investigations
- Neurokinin-1 Receptor Antagonism : Research into morpholine derivatives as neurokinin-1 receptor antagonists showed their potential in treating emesis and depression, highlighting the importance of solubility and pharmacokinetic properties for clinical administration (Harrison et al., 2001).
Chemical Synthesis and Characterization
- Efficient Synthesis Methods : Innovative synthesis routes for morpholine-containing compounds have been developed, offering efficient pathways for the production of molecules with potential therapeutic applications, such as antimicrobials and muscarinic agonists (Kumar et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-3-5-13(6-4-11)22(18,19)14-15(21-12(2)16-14)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXNWHFQUJHJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-tosyloxazol-5-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

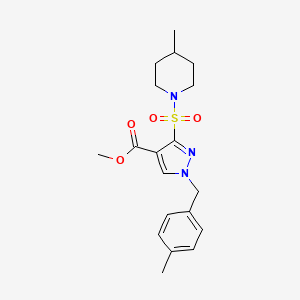
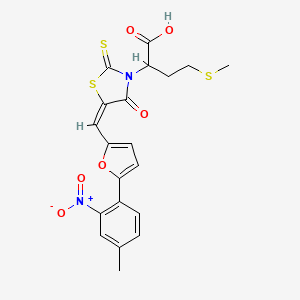
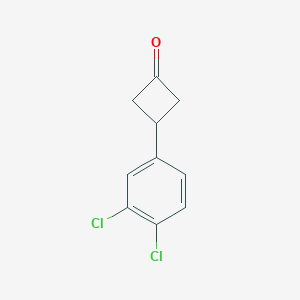
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
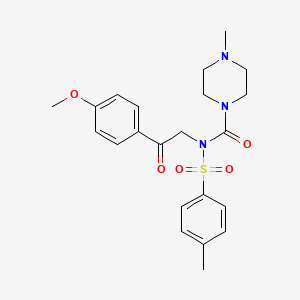
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)
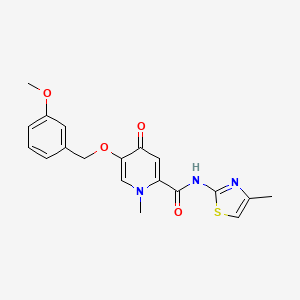
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
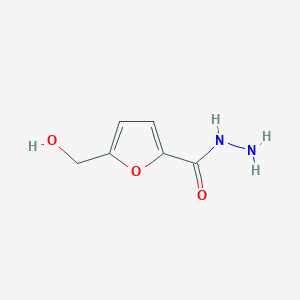
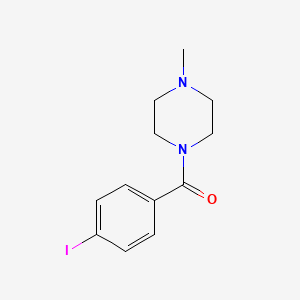
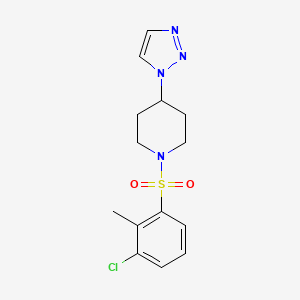
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)
